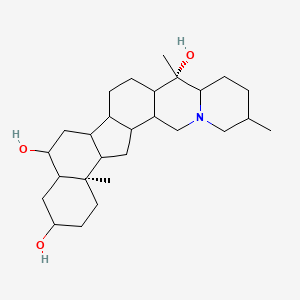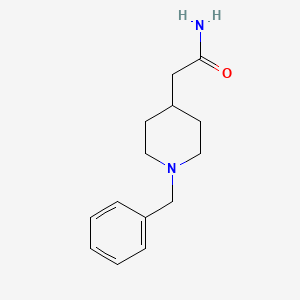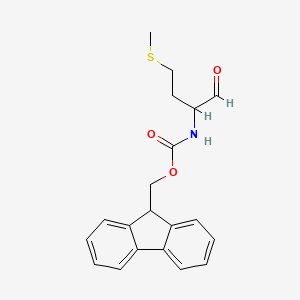
(S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group, a methylthio substituent, and a carbamate functional group, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the methylthio-substituted butanone. The key steps include:
Formation of the Fluorenylmethyl Group: This can be achieved through Friedel-Crafts alkylation of fluorene with an appropriate alkyl halide.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives.
Carbamate Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group may intercalate with DNA, affecting gene expression, while the carbamate moiety can inhibit enzymes by forming stable carbamate-enzyme complexes. The methylthio group may also contribute to the compound’s bioactivity by modulating redox states within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(9H-Fluoren-9-yl)methyl (4-(methylthio)-1-oxobutan-2-yl)carbamate: shares similarities with other fluorenyl and carbamate-containing compounds, such as:
Uniqueness
- The unique combination of the fluorenyl, methylthio, and carbamate groups in this compound provides distinct chemical reactivity and potential applications that are not observed in simpler analogs.
Eigenschaften
Molekularformel |
C20H21NO3S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(4-methylsulfanyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C20H21NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14,19H,10-11,13H2,1H3,(H,21,23) |
InChI-Schlüssel |
XCABZTKGNAMBJK-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
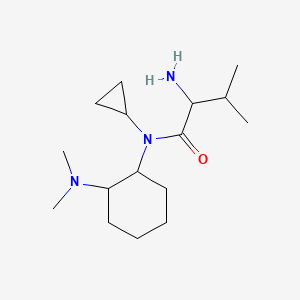
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)

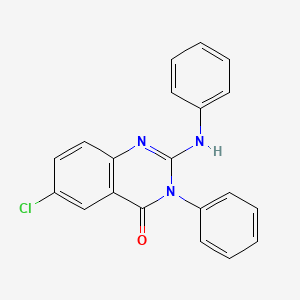
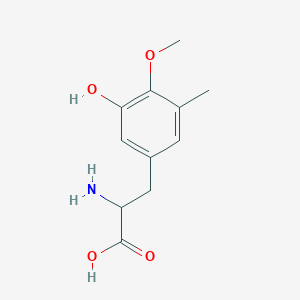
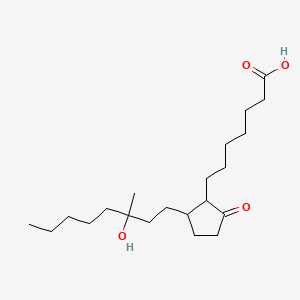
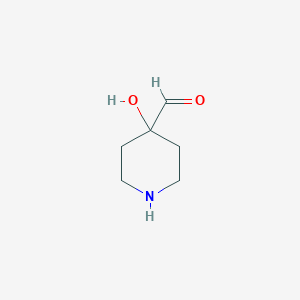
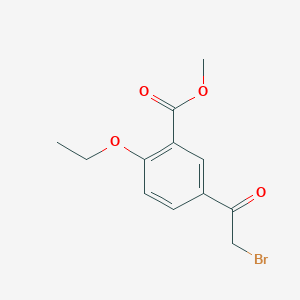
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
